molecular formula C21H38O3 B12401437 [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

Cat. No.: B12401437
M. Wt: 343.6 g/mol
InChI Key: VWYIWOYBERNXLX-FNKKQMTJSA-N
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Description

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, also known as Glycidyl Oleate-D5, is a deuterated compound with the molecular formula C21D5H33O3. This compound is a stable isotope-labeled analog of glycidyl oleate, which is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate typically involves the deuteration of glycidyl oleate. The process begins with the preparation of glycidyl oleate, which is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled temperatures.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and resistance to metabolic breakdown, allowing it to be used as a tracer in various studies. The epoxide ring can interact with nucleophiles, leading to the formation of various products that can be analyzed to understand reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl Oleate: The non-deuterated analog of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate.

    Deuterated Fatty Acid Esters: Other deuterated compounds with similar structures and applications.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise tracing in various scientific studies. Its deuterium atoms make it particularly useful in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C21H38O3

Molecular Weight

343.6 g/mol

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

VWYIWOYBERNXLX-FNKKQMTJSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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